molecular formula C37H48N6O6S B12757412 2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-isoxazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- CAS No. 165315-11-7

2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-isoxazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-

Cat. No.: B12757412
CAS No.: 165315-11-7
M. Wt: 704.9 g/mol
InChI Key: MLBUWZLCHHSQAG-XGKFQTDJSA-N
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Description

2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-isoxazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-isoxazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- typically involves multi-step organic reactions. These reactions may include:

    Condensation reactions: to form the backbone of the molecule.

    Oxidation and reduction reactions: to introduce specific functional groups.

    Chiral resolution: to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of:

    Automated reactors: for precise control of reaction parameters.

    Purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Catalysts: to facilitate specific reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it could be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound may be investigated for its therapeutic potential, including its ability to interact with specific molecular targets in the body.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include:

    Signal transduction pathways: that regulate cellular processes.

    Metabolic pathways: that control the synthesis and breakdown of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tetraazatridecan derivatives or molecules with similar functional groups and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which may confer unique chemical and biological properties.

Conclusion

2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-isoxazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex and versatile compound with potential applications in various scientific fields

Properties

CAS No.

165315-11-7

Molecular Formula

C37H48N6O6S

Molecular Weight

704.9 g/mol

IUPAC Name

1,2-oxazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H48N6O6S/c1-24(2)33(42-36(46)43(5)21-29-23-50-35(40-29)25(3)4)34(45)39-28(18-26-12-8-6-9-13-26)20-32(44)31(19-27-14-10-7-11-15-27)41-37(47)48-22-30-16-17-38-49-30/h6-17,23-25,28,31-33,44H,18-22H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1

InChI Key

MLBUWZLCHHSQAG-XGKFQTDJSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=NO4)O

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CC=NO4)O

Origin of Product

United States

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